molecular formula C13H13NO5 B2934635 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid CAS No. 126802-55-9

4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid

Cat. No.: B2934635
CAS No.: 126802-55-9
M. Wt: 263.249
InChI Key: AJQGUERUHXEOTE-UHFFFAOYSA-N
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Description

4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is a complex organic compound characterized by its benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-aminophenol with a suitable diketone under acidic conditions to form the benzoxazine ring. This intermediate is then subjected to further reactions, such as acylation, to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring or the oxobutanoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it could act as a ligand, modulating receptor activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
  • 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-methyl ester
  • 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-ethyl ester

Uniqueness

Compared to these similar compounds, 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is unique due to the presence of the oxobutanoic acid moiety. This additional functional group enhances its reactivity and expands its potential applications in various fields. The compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-14-9-6-8(10(15)3-5-13(17)18)2-4-11(9)19-7-12(14)16/h2,4,6H,3,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQGUERUHXEOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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